Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of anthranilic acid derivatives with appropriate brominating agents under controlled conditions . One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield . The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form quinoline-2,4-dione derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 4-hydroxyquinoline derivatives.
Oxidation: Formation of quinoline-2,4-dione derivatives.
Scientific Research Applications
Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This mechanism is similar to that of other quinoline-based antibiotics .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of the bromine atom at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives . This unique structure allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
ethyl 7-bromo-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)10-6-11(15)8-4-3-7(13)5-9(8)14-10/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBGUQXSDGOKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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